molecular formula C13H17N3O3 B2898071 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894019-58-0

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2898071
CAS RN: 894019-58-0
M. Wt: 263.297
InChI Key: WNZFVZNIGGDSON-UHFFFAOYSA-N
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPU belongs to the class of pyrrolidin-3-yl urea derivatives, which have been reported to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

Stereoselective Synthesis

  • Study : Stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179.
  • Application : This research describes the synthesis and stereochemical determination of a related compound, showcasing its relevance in the development of kinase inhibitors, which are critical in cancer therapy and other diseases (Chen et al., 2010).

Anti-Acetylcholinesterase Activity

  • Study : Synthesis and evaluation of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors.
  • Application : This study shows the potential of similar compounds in the treatment of diseases like Alzheimer's by inhibiting acetylcholinesterase, an enzyme involved in the progression of neurodegenerative diseases (Vidaluc et al., 1995).

Molecular Self-Assembly

  • Study : Complexation-induced unfolding of heterocyclic ureas.
  • Application : The research explores the conformational studies of heterocyclic ureas and their unfolding to form hydrogen-bonded complexes, which is significant in the field of molecular self-assembly and nanotechnology (Corbin et al., 2001).

Enzyme Inhibition and Anticancer Properties

  • Study : Synthesis, enzyme inhibition, and anticancer investigations of unsymmetrical 1,3-disubstituted ureas.
  • Application : This study highlights the synthesis of urea derivatives and their role in inhibiting various enzymes and showing potential anticancer activity, indicating their significance in drug development (Mustafa et al., 2014).

properties

IUPAC Name

[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-2-19-11-5-3-10(4-6-11)16-8-9(7-12(16)17)15-13(14)18/h3-6,9H,2,7-8H2,1H3,(H3,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZFVZNIGGDSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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